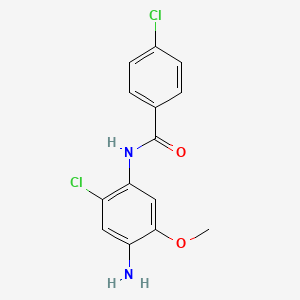

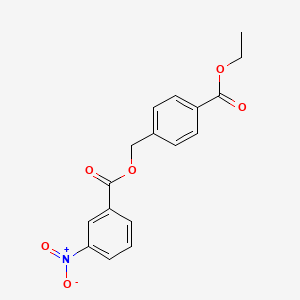

N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to block the activity of JAK enzymes and interfere with the signaling pathways that regulate cell growth and differentiation.

Mechanism of Action

N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide exerts its pharmacological effects by selectively inhibiting the activity of JAK enzymes, which are known to play a crucial role in the regulation of immune responses, cell growth, and differentiation. JAKs are activated by cytokines and growth factors and phosphorylate downstream targets, including STAT proteins, which translocate to the nucleus and regulate gene expression. By blocking the activity of JAKs, N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide interferes with the JAK-STAT signaling pathway and inhibits the transcription of genes involved in cell growth and proliferation.

Biochemical and Physiological Effects:

N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. In addition, N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and attenuate the development of autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide has several advantages for laboratory experiments, including its high selectivity for JAK enzymes, its ability to inhibit the JAK-STAT signaling pathway, and its potential therapeutic applications in various diseases. However, N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

Future Directions

There are several future directions for research on N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide, including the development of more potent and selective JAK inhibitors, the optimization of drug delivery systems to improve bioavailability and reduce toxicity, and the identification of novel therapeutic applications for N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide in various diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide and to identify potential biomarkers for patient selection and monitoring in clinical trials.

Synthesis Methods

N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-amino-2-chloro-5-methoxyphenol in the presence of a base to form the corresponding amide. The final step involves the chlorination of the amide using phosphorus pentachloride to yield N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide.

Scientific Research Applications

N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK-STAT signaling pathway, which is known to play a crucial role in tumor development and progression. In addition, N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

properties

IUPAC Name |

N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-20-13-7-12(10(16)6-11(13)17)18-14(19)8-2-4-9(15)5-3-8/h2-7H,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQQPPJGYGEOMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Cl)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-chloro-5-methoxyphenyl)-4-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)

![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5788520.png)

![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)

![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)

![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)

![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)